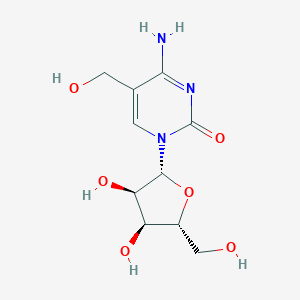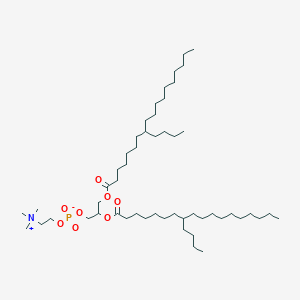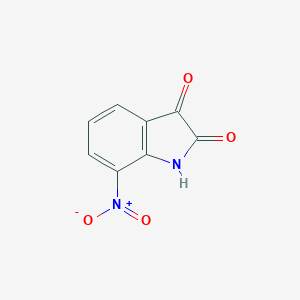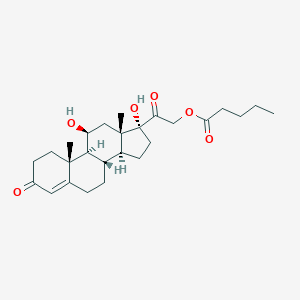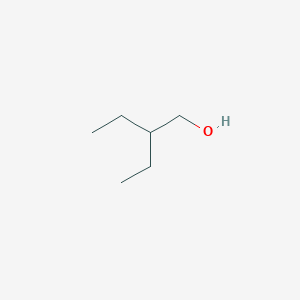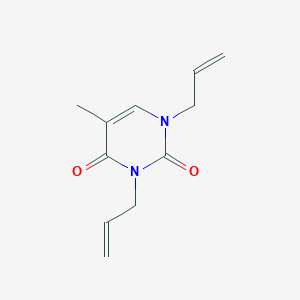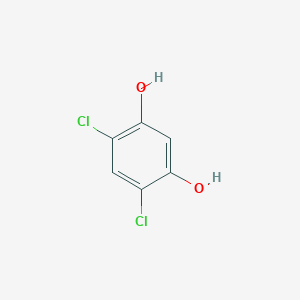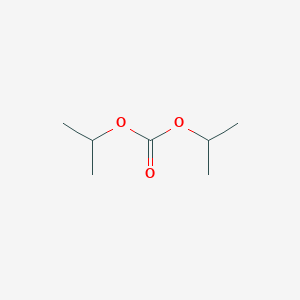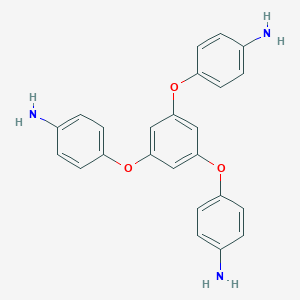
1,3,5-Tris(4-aminophenoxy)benzene
Übersicht
Beschreibung
1,3,5-Tris(4-aminophenoxy)benzene is a monomer that can be used for the synthesis of polymers . It has been shown to take up in primary tumors, suggesting that it may have tumor-targeting properties and be useful for the diagnosis and treatment of cancer . It can also be used as a crosslinking reagent in the preparation of hyperbranched polymers .
Synthesis Analysis
The compound 1,3,5-Tris(4-aminophenoxy)benzene has been synthesized via nickel-catalysed aromatic amination . The inhibition efficiency of this compound was found to be as high as 95% according to the gravitational method .Chemical Reactions Analysis
The oxidation of 1,3,5-Tris(4-aminophenoxy)benzene creates dications diradicals that are stable over several minutes at room temperature . The electronic and magnetic properties of these dications were investigated by cyclic voltammetry, chronoamperometry, UV–VIS, and EPR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-Tris(4-aminophenoxy)benzene include a melting point of >200°C (ethanol), a boiling point of 576.3±45.0 °C (Predicted), and a density of 1.203±0.06 g/cm3 (20 ºC 760 Torr) . It is slightly soluble in acetonitrile and DMSO when heated .Wissenschaftliche Forschungsanwendungen
Synthesis of Biphenyls
1,3,5-Tris(4-aminophenoxy)benzene: is a key ingredient in a novel ferrocene templated Pd molecular cage catalyst, also known as a Molecular reactor. This catalyst is used in the synthesis of biphenyls under mild conditions .
Development of Adsorption Membranes
This compound can be utilized to synthesize porous aromatic frameworks, which are instrumental in the development of adsorption membranes. These membranes are designed to treat organic pollutants and are significant for environmental cleanup efforts .
Fabrication of OLEDs
The compound finds application in the fabrication of high-efficiency organic light-emitting diodes (OLEDs). OLEDs are used in a variety of display and lighting technologies due to their superior color quality and energy efficiency .
Creation of Hyperbranched Polyether Imides
1,3,5-Tris(4-aminophenoxy)benzene: is used in the synthesis and characterization of hyperbranched polyether imides. These materials exhibit good solubility and thermal stability, making them suitable for various industrial applications .
Antithrombogenic and Antibacterial Applications
The compound is used to synthesize amino-terminated hyperbranched polyimides, which are then modified to create materials with antithrombogenic and antibacterial properties. These materials have potential applications in biomedical fields such as hemodialysis systems, extracorporeal circulation systems, and more .
Electrolytes for Lithium Polymer Batteries
1,3,5-Tris(4-aminophenoxy)benzene: is also used in the preparation of polyimide rod coil block copolymers. These copolymers are utilized as electrolytes in lithium polymer batteries, which are crucial for the development of portable electronic devices .
Synthesis of Arenesulfonated Hyperbranched Polyimide
The compound serves as a building block for the synthesis of arenesulfonated hyperbranched polyimide. These polymers have shown good solubility and thermal stability, which are essential properties for advanced material science applications .
Safety and Hazards
1,3,5-Tris(4-aminophenoxy)benzene may cause eye and skin irritation. It may also cause irritation of the digestive tract and respiratory tract . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1,3,5-Tris(4-aminophenoxy)benzene, also known as 135TAPOB, is primarily used as a monomer in the synthesis of covalent organic frameworks (COFs) and hyperbranched polyimides . Its primary targets are therefore the reactive sites in these polymerization reactions.
Mode of Action
The compound interacts with its targets through a process known as polycondensation . In this reaction, 1,3,5-Tris(4-aminophenoxy)benzene reacts with other monomers or dianhydrides to form polymers, releasing water or other small molecules in the process .
Biochemical Pathways
The primary biochemical pathway affected by 1,3,5-Tris(4-aminophenoxy)benzene is the polymerization pathway. The compound’s presence in the reaction mixture leads to the formation of complex polymeric structures, such as COFs and hyperbranched polyimides .
Pharmacokinetics
Its solubility in dmso and methanol can impact its availability for reactions.
Result of Action
The result of 1,3,5-Tris(4-aminophenoxy)benzene’s action is the formation of complex polymeric structures. These polymers have various applications in materials science, including the creation of high-performance materials with good thermal stability .
Action Environment
The action of 1,3,5-Tris(4-aminophenoxy)benzene is influenced by several environmental factors. For instance, the compound is typically stored under inert gas at 2–8 °C to maintain its stability . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can significantly impact the compound’s efficacy in polymerization reactions .
Eigenschaften
IUPAC Name |
4-[3,5-bis(4-aminophenoxy)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c25-16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(26)4-10-20)15-24(14-22)30-21-11-5-18(27)6-12-21/h1-15H,25-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPDRIKTCIYHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(4-aminophenoxy)benzene | |
CAS RN |
102852-92-6 | |
| Record name | 1,3,5-Tris(4-aminophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and formula of 1,3,5-Tris(4-aminophenoxy)benzene?
A1: 1,3,5-Tris(4-aminophenoxy)benzene is an aromatic triamine monomer. Its molecular formula is C24H21N3O3.
Q2: Why is 1,3,5-Tris(4-aminophenoxy)benzene of interest in polymer chemistry?
A: 1,3,5-Tris(4-aminophenoxy)benzene, often abbreviated as TAPOB, is highly valued for its ability to form hyperbranched polymers. [, , , , , , , , , , , , , ] These polymers possess unique properties like good solubility, processability, and thermal stability, making them suitable for various applications.
Q3: Can you elaborate on the synthesis of hyperbranched polyimides using 1,3,5-Tris(4-aminophenoxy)benzene?
A: Hyperbranched polyimides (HB PIs) are synthesized by reacting 1,3,5-Tris(4-aminophenoxy)benzene with various dianhydrides like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), 4,4′-oxydiphthalic anhydride (ODPA), and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA). [, , , , , , , , ] The choice of dianhydride and reaction conditions influences the final properties of the HB PIs.
Q4: How does the addition method of 1,3,5-Tris(4-aminophenoxy)benzene affect the resulting hyperbranched polyimides?
A: Different addition methods, such as one-pot or dropwise, can lead to HB PIs with varying end groups (amino or anhydride). [, ] These end groups significantly impact the polymers' thermal properties, solubility, and further modification possibilities.
Q5: What is the significance of the degree of branching in hyperbranched polyimides?
A: The degree of branching (DB) influences the HB PIs' properties. Higher DB generally leads to improved solubility and processability but can also affect thermal properties. [] 1H NMR spectroscopy helps determine the DB, offering insights into the polymer's structure-property relationships.
Q6: How does end-group modification of 1,3,5-Tris(4-aminophenoxy)benzene-based polyimides affect their properties?
A: Modifying the terminal groups with compounds like acryloyl chloride, methylacryloyl chloride, or cinnamoyl chloride introduces photosensitivity to the HB PIs. [] This characteristic opens avenues for applications in photolithography and microelectronics.
Q7: What role does 1,3,5-Tris(4-aminophenoxy)benzene play in the development of gas separation membranes?
A: HB PIs derived from 1,3,5-Tris(4-aminophenoxy)benzene serve as promising materials for gas separation membranes. [, , , , , , ] These membranes demonstrate selective permeability to gases like CO2, O2, N2, and CH4, making them potentially valuable for applications in carbon capture and gas purification.
Q8: How does the incorporation of silica affect the properties of 1,3,5-Tris(4-aminophenoxy)benzene-based polyimide membranes?
A: Forming hybrid membranes by incorporating silica into the 1,3,5-Tris(4-aminophenoxy)benzene-based polyimide matrix enhances thermal stability and gas selectivity. [, , , , , , ] This modification broadens their applicability in high-temperature gas separation processes.
Q9: What methods are used to characterize 1,3,5-Tris(4-aminophenoxy)benzene-based polyimide-silica hybrid membranes?
A: Various techniques like TG-DTA, 129Xe NMR, and gas permeation measurements are employed to characterize these hybrid membranes. [, , , , ] These methods provide insights into the thermal properties, free volume characteristics, and gas transport properties of the membranes.
Q10: What are the potential applications of 1,3,5-Tris(4-aminophenoxy)benzene-based materials in fuel cells?
A: Research suggests that branched/crosslinked sulfonated polyimide membranes derived from 1,3,5-Tris(4-aminophenoxy)benzene show promise as proton-conducting ionomers in fuel cells. [] They exhibit high proton conductivity and good fuel cell performance, indicating their potential as alternative membrane materials in fuel cell technology.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

